

IUPAC nomenclature for (R)-N-(1-Benzylpyrrolidin-3-yl)acetamide

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Compound of Interest

Compound Name: (R)-N-(1-Benzylpyrrolidin-3-yl)acetamide

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Technical Whitepaper: (R)-N-(1-Benzylpyrrolidin-3-yl)acetamide

An In-Depth Guide for Drug Development Professionals

Abstract

(R)-N-(1-Benzylpyrrolidin-3-yl)acetamide belongs to a class of neurologically active compounds. While extensive public data on this specific molecule is limited, its structural analogs have demonstrated significant activity as central nervous system (CNS) agents. Notably, the N-benzyl-N-(pyrrolidin-3-yl) scaffold is a key feature in compounds developed as selective dual serotonin/noradrenaline reuptake inhibitors (SNRIs) and as modulators of excitatory amino acid transporters (EAATs).^{[1][2][3]} This document provides a comprehensive overview of the compound's chemical properties, a proposed synthetic route, and its potential biological mechanisms of action based on research into closely related molecules. All quantitative data and experimental methodologies are derived from published studies on these structural analogs to provide a scientifically grounded projection of the compound's profile.

Chemical Identity and Properties

The formal IUPAC name for the compound is N-[(3R)-1-benzylpyrrolidin-3-yl]acetamide. It consists of a pyrrolidine ring with a benzyl group attached to the nitrogen atom (N1) and an acetamide group attached to the chiral carbon at position 3, with (R) stereochemistry.

Below is a summary of its predicted physicochemical properties, essential for assessing its potential as a therapeutic agent.

Property	Value
Molecular Formula	C ₁₃ H ₁₈ N ₂ O
Molecular Weight	218.29 g/mol
IUPAC Name	N-[(3R)-1-benzylpyrrolidin-3-yl]acetamide
Canonical SMILES	<chem>CC(=O)N[C@H]1CN(CC2=CC=CC=C2)C1</chem>
LogP (Predicted)	1.5 - 2.5
Topological Polar Surface Area	41.1 Å ²
Hydrogen Bond Donors	1
Hydrogen Bond Acceptors	2

Proposed Synthesis Protocol

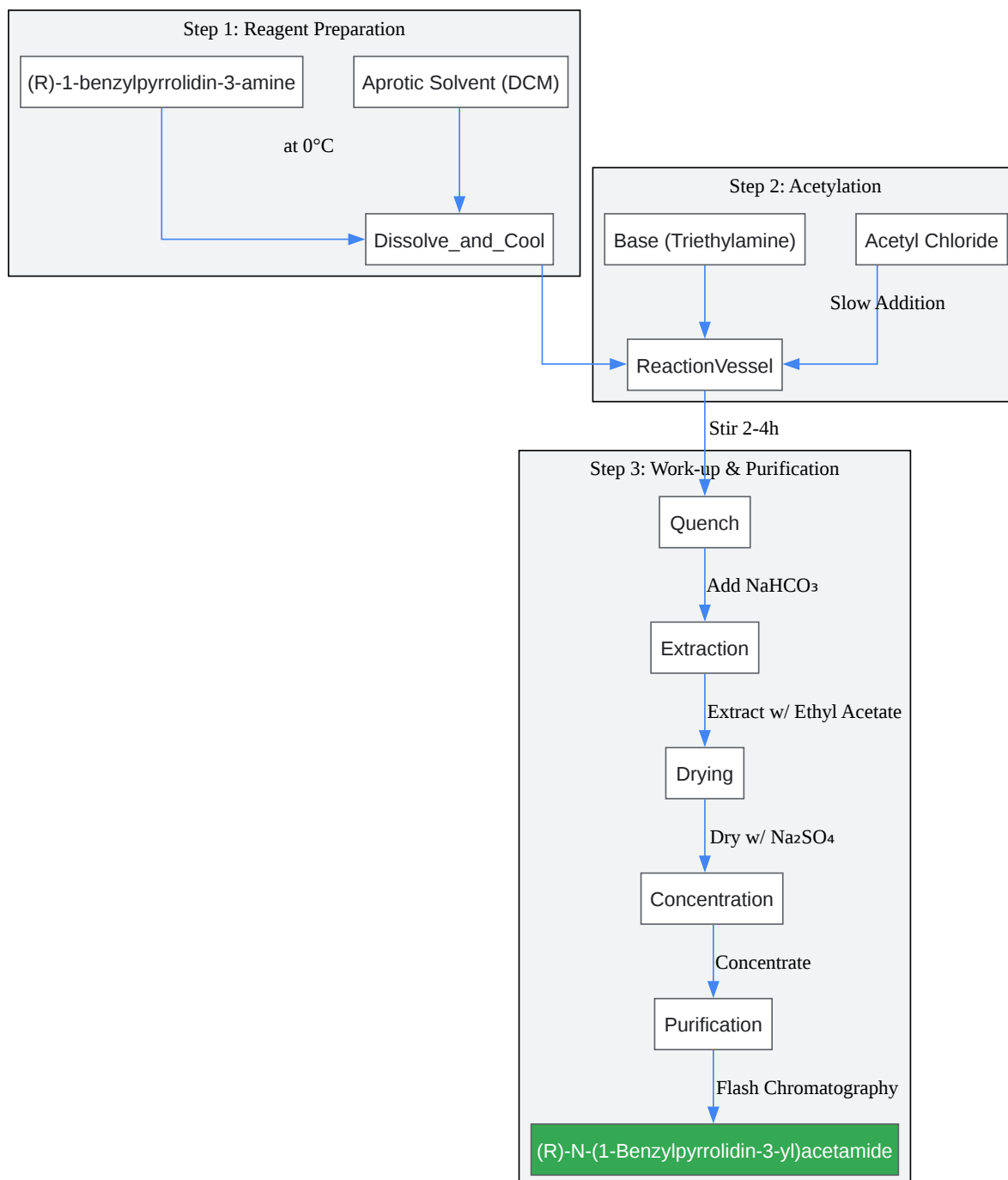
A plausible synthetic route for **(R)-N-(1-Benzylpyrrolidin-3-yl)acetamide** involves the N-acetylation of its corresponding amine precursor, (R)-1-benzylpyrrolidin-3-amine. This method is a standard and widely used procedure for the formation of amide bonds.

Experimental Protocol: N-Acetylation of (R)-1-benzylpyrrolidin-3-amine

- Reagent Preparation:** Dissolve (R)-1-benzylpyrrolidin-3-amine (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF), under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C using an ice bath.
- Addition of Base:** Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents), to the solution to act as an acid scavenger.
- Acetylation:** Slowly add acetyl chloride (1.1 equivalents) or acetic anhydride (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature at 0°C during the addition to control the exothermic reaction.

- **Reaction Monitoring:** Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting amine is fully consumed.
- **Work-up:** Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final product, **(R)-N-(1-Benzylpyrrolidin-3-yl)acetamide**.

Synthesis Workflow Diagram



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Caption: Proposed workflow for the synthesis of the target compound.

Potential Biological Activity and Mechanism of Action

While direct biological data for **(R)-N-(1-Benzylpyrrolidin-3-yl)acetamide** is not readily available, analysis of structurally similar compounds provides strong indications of its potential therapeutic applications.

Serotonin and Noradrenaline Reuptake Inhibition

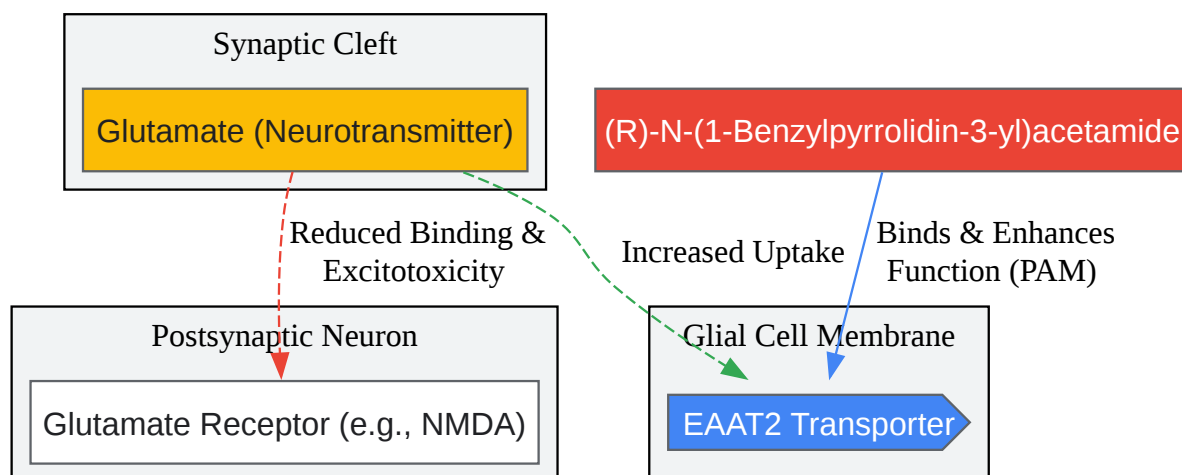
Research into N-Benzyl-N-(pyrrolidin-3-yl)carboxamides has identified them as a novel class of selective dual serotonin (5-HT) and noradrenaline (NA) reuptake inhibitors (SNRIs).^{[1][2]} These compounds exhibit high affinity for both serotonin and noradrenaline transporters with good selectivity over the dopamine transporter. Given the structural similarity, it is plausible that **(R)-N-(1-Benzylpyrrolidin-3-yl)acetamide** could also function as an SNRI, making it a candidate for treating conditions such as depression and anxiety disorders.

Modulation of Excitatory Amino Acid Transporter 2 (EAAT2)

A closely related compound, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, has been identified as a novel, orally bioavailable positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2).^{[3][4]} EAAT2, primarily located on glial cells, is responsible for the majority of glutamate uptake from the synaptic cleft. By enhancing the function of EAAT2, these modulators reduce extracellular glutamate levels, which can be neuroprotective and exert antiseizure effects.^[3] This compound showed broad-spectrum antiseizure activity in multiple mouse models.^[4] This suggests that **(R)-N-(1-Benzylpyrrolidin-3-yl)acetamide** could share this mechanism, representing a potential therapeutic for epilepsy and other CNS disorders characterized by glutamate excitotoxicity.

Proposed Signaling Pathway: EAAT2 Modulation

The diagram below illustrates the proposed mechanism of action as a positive allosteric modulator of the EAAT2 glutamate transporter.



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Caption: Proposed mechanism as a positive allosteric modulator of EAAT2.

Quantitative Data on Structurally Related Analogs

To provide a quantitative basis for the potential efficacy of **(R)-N-(1-Benzylpyrrolidin-3-yl)acetamide**, the following table summarizes the biological activity of key structural analogs reported in the literature.

Compound Class	Analog Example	Target(s)	Activity (IC ₅₀)	Source
SNRI	N-Benzyl-N-(pyrrolidin-3-yl)carboxamide derivatives	5-HT Transporter	1-10 nM	[1][2]
NA Transporter	10-50 nM	[1][2]		
EAAT2 Modulator	(R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide	EAAT2	Enhancement of glutamate uptake	[3][4]
Antiseizure (MES test)	ED ₅₀ ≈ 10-30 mg/kg	[3][4]		

Note: The data presented is for related compounds and serves as an estimation of potential activity. Direct experimental validation of **(R)-N-(1-Benzylpyrrolidin-3-yl)acetamide** is required.

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